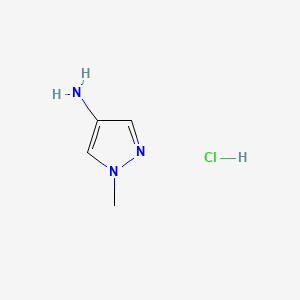
2-(4-Chlorophenyl)-3-methoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Aplicaciones Científicas De Investigación
Kinetic Studies and Reaction Mechanisms
One area of research involves studying the kinetics and mechanisms of reactions involving compounds similar to 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. For example, Castro et al. (2001) investigated the kinetics of reactions between 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, providing insights into reaction rates and proposing reaction schemes based on observed kinetics (Castro et al., 2001).
Catalysis and Chemical Synthesis
Another significant application is in catalysis and chemical synthesis, where derivatives of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine play a crucial role. Bassili and Baiker (1990) studied the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, demonstrating the efficient production of 2-amino-1-methoxypropane, a reaction relevant for synthesizing various chemical products (Bassili & Baiker, 1990).
Asymmetric Hydrogenation
Research by Mršić et al. (2009) on the asymmetric hydrogenation of N-aryl imines using iridium/monodentate phosphoramidite catalysis illustrates the potential for synthesizing enantioselective compounds. This process leads to high enantioselectivities for the resultant secondary amines, demonstrating the utility of similar compounds in enantioselective synthesis (Mršić et al., 2009).
Advanced Material Development
In the development of advanced materials, research into photopolymerization shows the potential for compounds related to 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. Guillaneuf et al. (2010) discussed the use of an alkoxyamine bearing a chromophore group for photoinitiated polymerization, indicating applications in creating novel polymeric materials (Guillaneuf et al., 2010).
Environmental Applications
The work by Zhou et al. (2018) on the synthesis of tertiary amine-functionalized adsorption resins exemplifies environmental applications. These resins, designed for the removal of pollutants from water, highlight the role of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine derivatives in environmental chemistry and engineering (Zhou et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,9H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVWPVNCCBHELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methoxypropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)
![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)
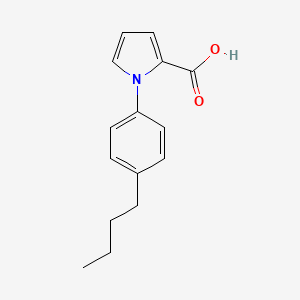
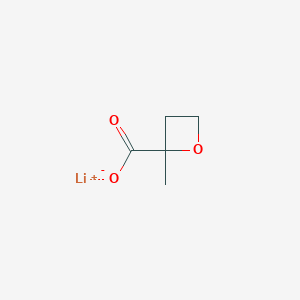


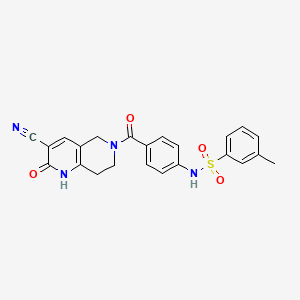
![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2740535.png)
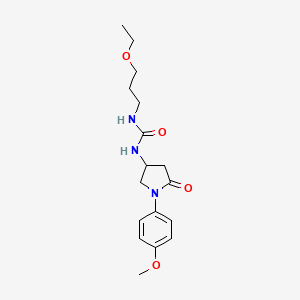
![(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B2740538.png)
![3-(2-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2740540.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2740541.png)

